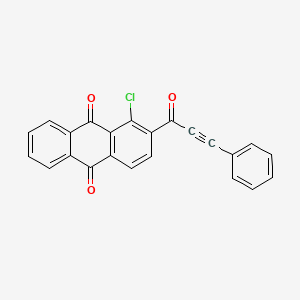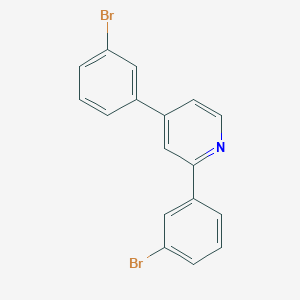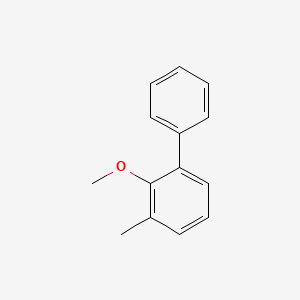
4,6-Diamino-2-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-bromonicotinamide is a chemical compound with the molecular formula C6H7BrN4O It is a derivative of nicotinamide, where the bromine atom is substituted at the 2-position of the pyridine ring, and amino groups are present at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-2-bromonicotinamide typically involves the bromination of 4,6-diaminonicotinamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered to comply with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-bromonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Diamino-2-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors.
Material Science: The compound can be used in the preparation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nicotinamide derivatives.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-diamino-2-bromonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases or phosphodiesterases by binding to their active sites. The presence of the bromine atom and amino groups allows for specific interactions with the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminonicotinamide: Lacks the bromine atom and has different reactivity and applications.
4,6-Diamino-2-chloronicotinamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4,6-Diamino-2-mercaptopyrimidine: Contains a sulfur atom instead of bromine, used in different applications such as metal chelation and catalysis.
Uniqueness
4,6-Diamino-2-bromonicotinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and allows for specific interactions in biological and chemical systems. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties.
Properties
Molecular Formula |
C6H7BrN4O |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
4,6-diamino-2-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H7BrN4O/c7-5-4(6(10)12)2(8)1-3(9)11-5/h1H,(H2,10,12)(H4,8,9,11) |
InChI Key |
QCKPYSFCTMMJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1N)Br)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)





![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
